

Spectroscopic Profile of 1-Nitro-2-carboxyanthraquinone: A Technical Guide

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Compound of Interest

Compound Name: 1-Nitro-2-carboxyanthraquinone

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This technical guide provides a comprehensive overview of the spectroscopic data for **1-nitro-2-carboxyanthraquinone** (also known as 1-nitro-9,10-dioxoanthracene-2-carboxylic acid). Due to the limited availability of a complete, cohesively published dataset for this specific molecule, this guide synthesizes information from spectral databases and provides comparative data from closely related anthraquinone derivatives. The experimental protocols detailed herein are based on established methodologies for the analysis of substituted anthraquinones.

Spectroscopic Data

The following tables summarize the available and inferred spectroscopic data for **1-nitro-2-carboxyanthraquinone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data (Comparative)

A directly published ¹H NMR spectrum for **1-nitro-2-carboxyanthraquinone** is not readily available. However, analysis of related structures such as anthraquinone-2-carboxylic acid and other substituted anthraquinones allows for a theoretical prediction of the proton chemical shifts. The aromatic protons are expected to appear in the range of δ 7.5-8.5 ppm.

¹³C NMR Data

The following ^{13}C NMR spectral data is available from spectral databases.[1] The spectrum was recorded on a Bruker WM-360 instrument. Specific details regarding the solvent and other experimental parameters are not fully provided in the database entry. The chemical shifts for related compounds like anthraquinone-2-carboxylic acid typically show signals for the carboxylic acid carbon around 165-170 ppm and the carbonyl carbons of the anthraquinone core between 180-190 ppm. Aromatic carbons resonate in the 120-150 ppm range.

Functional Group	Expected Chemical Shift (ppm)
Carboxylic Acid (C=O)	~165-170
Anthraquinone (C=O)	~180-190
Aromatic Carbons	~120-150

Infrared (IR) Spectroscopy

The FT-IR spectrum of **1-nitro-2-carboxyanthraquinone** is available in spectral databases, recorded on a Bruker IFS 85 instrument. The characteristic absorption bands are summarized below.

Functional Group	Vibrational Mode	Expected Wavenumber (cm^{-1})
Carboxylic Acid (O-H)	Stretching	3300-2500 (broad)
Aromatic (C-H)	Stretching	3100-3000
Carboxylic Acid (C=O)	Stretching	1760-1690
Anthraquinone (C=O)	Stretching	~1670
Nitro (N-O)	Asymmetric Stretching	1550-1475
Nitro (N-O)	Symmetric Stretching	1360-1290
Aromatic (C=C)	Stretching	1600-1450

UV-Vis Spectroscopy

A complete, published UV-Vis absorption spectrum for **1-nitro-2-carboxyanthraquinone** in a specified solvent is not readily available. However, the general characteristics of 2-substituted anthraquinones suggest absorption maxima in the range of 330-360 nm.[2] For comparison, the UV/Visible spectrum of the closely related 1-nitroanthraquinone has been recorded.[3] The UV/Vis spectra of anthraquinone derivatives typically display multiple absorption bands in the 220-400 nm range, corresponding to $\pi \rightarrow \pi^*$ and $n \rightarrow \pi^*$ electronic transitions.[4]

Compound Class	Solvent	λ_{max} (nm)
2-Substituted Anthraquinones	Various	330 - 360
1-Nitroanthraquinone	Not specified	Multiple bands expected

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments, based on standard practices for the analysis of anthraquinone derivatives.

NMR Spectroscopy

High-resolution ^1H and ^{13}C NMR spectra should be acquired on a spectrometer operating at a frequency of 400 MHz or higher.

- Sample Preparation: Dissolve approximately 5-10 mg of **1-nitro-2-carboxyanthraquinone** in a suitable deuterated solvent (e.g., DMSO-d_6 , CDCl_3). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
- ^1H NMR Acquisition:
 - Pulse Sequence: Standard single-pulse sequence.
 - Spectral Width: 0-15 ppm.
 - Acquisition Time: 2-3 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 16-64, depending on sample concentration.

- **^{13}C NMR Acquisition:**
 - Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
 - Spectral Width: 0-220 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-10 seconds.
 - Number of Scans: 1024 or higher to achieve adequate signal-to-noise ratio.
- Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

FT-IR Spectroscopy

Infrared spectra should be recorded on a Fourier Transform Infrared (FT-IR) spectrometer.

- Sample Preparation:
 - KBr Pellet Method: Mix a small amount of the sample (approx. 1 mg) with dry potassium bromide (KBr, approx. 100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Acquisition:
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
- Processing: The acquired interferogram is subjected to a Fourier transform to produce the infrared spectrum. A background spectrum of the empty sample compartment (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

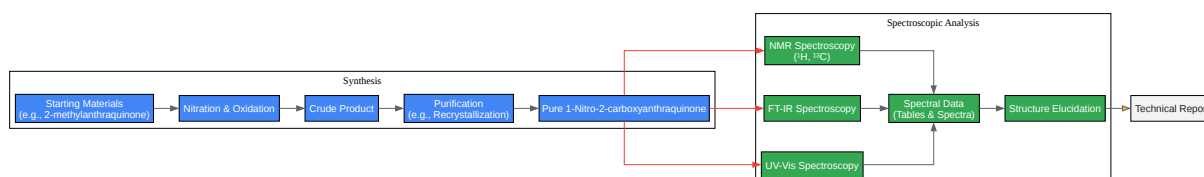
UV-Vis Spectroscopy

The UV-Vis absorption spectrum should be recorded using a dual-beam UV-Vis spectrophotometer.

- **Sample Preparation:** Prepare a stock solution of **1-nitro-2-carboxyanthraquinone** of a known concentration in a spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile). From the stock solution, prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0.
- **Acquisition:**
 - **Wavelength Range:** 200-800 nm.
 - **Cuvette:** Use a 1 cm path length quartz cuvette.
 - **Blank:** Use the pure solvent as a reference in the second beam of the spectrophotometer to record a baseline.
- **Analysis:** The wavelength of maximum absorbance (λ_{max}) and the corresponding absorbance value are determined from the spectrum. The molar absorptivity (ϵ) can be calculated using the Beer-Lambert law ($A = \epsilon cl$), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

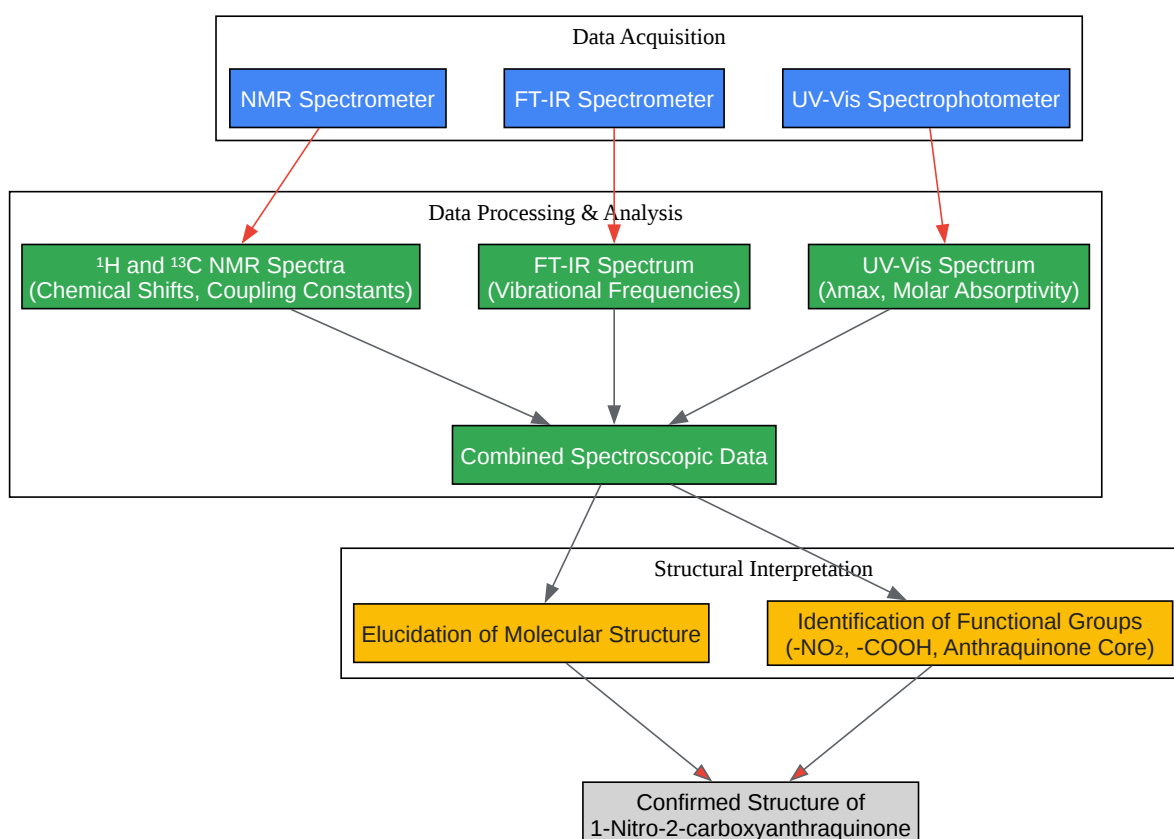
Visualizations

The following diagrams illustrate the general workflow for the synthesis and spectroscopic analysis of a substituted anthraquinone like **1-nitro-2-carboxyanthraquinone**.



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Caption: General workflow for the synthesis and spectroscopic characterization of **1-nitro-2-carboxyanthraquinone**.



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Caption: Logical flow of spectroscopic data integration for structural elucidation.

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References

- 1. 1-Nitroanthraquinone-2-carboxylic acid | C₁₅H₇NO₆ | CID 31413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 1-Nitroanthraquinone [webbook.nist.gov]
- 4. UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches - PMC [pmc.ncbi.nlm.nih.gov]
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